REACTION_CXSMILES
|
C(OC(=O)C(C)CC=C)C.CC(C[AlH]CC(C)C)C.CC(CC=C)C=O.C(N)C=C.[CH2:31]([N:34]=[CH:35][CH:36]([CH3:40])[CH2:37][CH:38]=[CH2:39])[CH:32]=[CH2:33].[BH4-].[Na+]>C(Cl)Cl.CO>[CH2:31]([NH:34][CH2:35][CH:36]([CH3:40])[CH2:37][CH:38]=[CH2:39])[CH:32]=[CH2:33] |f:5.6|
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Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)C)=O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
3.3 g
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Type
|
reactant
|
Smiles
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CC(C=O)CC=C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
|
C(C=C)N
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Name
|
Allyl-(2-methyl-pent-4-enylidene)-amine
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Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C(C=C)N=CC(CC=C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at −78 C for another hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
The reaction was quenched with saturated NH4Cl (10 ml) and 4% HCl
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Type
|
EXTRACTION
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Details
|
was extracted with EtOAc (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the crude reaction product
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without further purification
|
Type
|
CUSTOM
|
Details
|
to absorb water
|
Type
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CUSTOM
|
Details
|
generated during the reaction
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature over night
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product was used in the next reaction without further purification
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred at RT for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc/20% aq. NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
fitered and concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC(CC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |